molecular formula C10H9N B018577 2-Naphthylamine CAS No. 91-59-8

2-Naphthylamine

Cat. No.: B018577
CAS No.: 91-59-8
M. Wt: 143.18 g/mol
InChI Key: JBIJLHTVPXGSAM-UHFFFAOYSA-N
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Description

2-Naphthylamine is an organic compound with the chemical formula C10H9N. It is one of two isomeric aminonaphthalenes, the other being 1-naphthylamine. This compound appears as a colorless solid, but it can take on a reddish color when exposed to air due to oxidation. Historically, this compound was used in the production of azo dyes, but its use has significantly declined due to its carcinogenic properties .

Mechanism of Action

Target of Action

2-Naphthylamine, an aromatic amine, primarily targets the liver and bladder . In the liver, it undergoes metabolic activation but is quickly deactivated by conjugation to glucuronic acid . In the bladder, glucuronidase re-activates it by deconjugation .

Mode of Action

The mode of action of this compound involves a series of biochemical reactions. It is activated in the liver but quickly deactivated by conjugation to glucuronic acid . In the bladder, glucuronidase re-activates it by deconjugation . This re-activation leads to the development of bladder cancer .

Biochemical Pathways

The biochemical pathway of this compound involves its conversion to various anilines and naphthylamine derivatives . When reduced by sodium in boiling amyl alcohol solution, it forms tetrahydro-3-naphthylamine . On oxidation, it yields ortho-carboxy-hydrocinnamic acid .

Pharmacokinetics

The pharmacokinetics of this compound involves its activation in the liver and subsequent deactivation by conjugation to glucuronic acid . This process affects the bioavailability of the compound, as it is quickly deactivated after activation .

Result of Action

The result of this compound’s action is the development of bladder cancer . This is due to the re-activation of the compound in the bladder by glucuronidase, which leads to deconjugation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is found in cigarette smoke and is suspected to contribute to the development of bladder cancer . The compound’s action, efficacy, and stability can therefore be affected by factors such as smoking.

Biochemical Analysis

Biochemical Properties

2-Naphthylamine interacts with various enzymes and biomolecules. It is mainly N-acetylated (66% of total metabolites after 1 h incubation) and N-glucuronidated (19%). Minor pathways lead to C-oxidation (7%) and N-oxidation (3%; 2% present as the N-glucuronide) .

Cellular Effects

This compound has been associated with bladder cancer, with daily exposure mostly from cigarette and E-cigarette smoke . It can lead to testicular atrophy and interstitial tissue hyperplasia . In a study, it was found that short-term exposure to this compound caused reproductive toxicity, primarily due to the inflammatory abnormality in the testis .

Molecular Mechanism

The mechanism by which this compound causes cancer is thought to require its metabolism to a reactive form. When aryl-amines, such as this compound, are metabolized, they are either activated via N-hydroxylation (by cytochrome P450 liver enzymes) or detoxified via pathways such as N-acetylation . The N-hydroxyl-amine metabolites can form adducts with blood-serum proteins (such as hemoglobin), which circulate freely, or they can undergo further metabolism (conjugation) to form reactive compounds that can be transported to the bladder and can bind to DNA .

Temporal Effects in Laboratory Settings

It is known that this compound is a colorless solid that takes on a reddish color in air due to oxidation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is mainly N-acetylated and N-glucuronidated. Minor pathways lead to C-oxidation and N-oxidation .

Transport and Distribution

It is known that this compound is found in cigarette smoke and is suspected to contribute to the development of bladder cancer .

Subcellular Localization

It is known that this compound is found in cigarette smoke and is suspected to contribute to the development of bladder cancer .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Sodium in boiling amyl alcohol is a typical reducing agent.

    Substitution: Sulfonation reactions often use sulfuric acid or oleum.

Major Products:

Properties

IUPAC Name

naphthalen-2-amine
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InChI

InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2
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InChI Key

JBIJLHTVPXGSAM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N
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Molecular Formula

C10H9N
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DSSTOX Substance ID

DTXSID2020921
Record name 2-Naphthylamine
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Molecular Weight

143.18 g/mol
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Physical Description

Beta-naphthylamine appears as a white to reddish colored solid in the form of flakes. Slightly soluble in hot water and denser than water. Toxic by ingestion, inhalation and skin absorption. Used to make dyes and agricultural chemicals., Odorless, white to red crystals with a faint, aromatic odor; Note: Darkens in air to a reddish-purple color; [NIOSH], Solid, WHITE-TO-REDDISH FLAKES WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR., Odorless, white to red crystals with a faint, aromatic odor., Odorless, white to red crystals with a faint, aromatic odor. [Note: Darkens in air to a reddish-purple color.]
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Boiling Point

583 °F at 760 mmHg (NTP, 1992), 306 °C, also stated as 294 °C, 306 °C, 583 °F
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Flash Point

315 °F (NIOSH, 2023), 157 °C, 315 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in alcohol, ether, SOL IN MANY ORG SOLVENTS, In water, 6.40 mg/L @ 18 °C, 0.189 mg/mL at 25 °C, Solubility in water: poor, Miscible in hot water
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Density

1.061 at 208 °F (NTP, 1992) - Denser than water; will sink, 1.061 @ 98 °C/4 °C, 1.061 g/cm³, 1.06 at 208 °F, (208 °F): 1.06
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Vapor Density

4.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.95 (Air = 1), Relative vapor density (air = 1): 4.95
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Vapor Pressure

1 mmHg at 226.4 °F ; 5 mmHg at 286.9 °F (NTP, 1992), 0.000256 [mmHg], 2.56X10-4 mm Hg @ 25 °C, 1 mmHg at 226 °F, (226 °F): 1 mmHg
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

beta-Naphthylamine (BNA)... is a stimulatory agent of respiratory burst in rat peritoneal macrophages besides being a potent carcinogen. Since polymixin-B and staurosporine are inhibitors of protein-kinase-C (PKC), the data suggest that PKC may be involved in the intracellular signal transduction pathway of BNA stimulated superoxide production., N-oxidation by cytochrome p450 enzymes is an initial step in the metabolic activation of aromatic amine compounds. Once metabolized, these compounds are converted to DNA-reactive species which can exhibit potent mutagenic and/or carcinogenic activity. The precise mechanism of P450 enzyme oxidation is not completely understood, although various theories, involving either one-electron transfer, two-electron transfer or addition-rearrangement, have been debated. In previous studies, selection of the most probable mechanism has been based on consideration of Huckel theory charge distribution calculations and experimentally-derived enzyme metabolism data. This approach can now be improved by incorporating contemporary, ab initio quantum chemical methods to accurately determine the chemical properties of P450 aromatic amine substrates. ...This work ... compare/ed/ the experimental oxidation yields and rates of 1-naphthylamine (1-NA), 2-naphthylamine (2-NA) and 2-aminofluorene (2-AF). This data was then analyzed with respect to ab initio-calculated charge distributions and energies of reactants, oxidation products and proposed intermediates. ...Analysis of theoretical and experimental data indicates that the one-electron model is more consistent with oxidation rate data for 1-NA, 2-NA, and 2-AF. ...In contrast to earlier studies, the one-electron mechanism is more likely to be the pathway for P450-catalyzed aromatic amine oxidation.
Record name 2-NAPHTHYLAMINE
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Color/Form

COLORLESS CRYSTALS WHICH DARKEN IN AIR TO A REDDISH-PURPLE COLOR, White to red crystalls [Note: Darkens in air to reddish-purple color].

CAS No.

91-59-8, 612-52-2
Record name BETA-NAPHTHYLAMINE
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Melting Point

232 to 235 °F (NTP, 1992), 111-113 °C, MP: 109.5 °C /Technical/, 113 °C, 110.2-113 °C, 232 °F
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Synthesis routes and methods I

Procedure details

To a tube containing a solution of 2.0 g of 1-amino-4-bromonaphthalene (9.0 mmol, 1 equiv.) in 70 mL DMF were added 1.75 mL of 2-cyclohexen-1-one (18.0 mmol, 2.0 equiv.), 2.3 g of sodium bicarbonate (27.0 mmol, 3.0 equiv.) and 186 mg of 1,3-bis-(diphenylphosphino)propane (dppp, 0.45 mmol, 0.05 equiv.). A stream of dry nitrogen gas was bubbled through the mixture for 15 min, then 316 mg of bis-(triphenylphosphino)palladium(II) chloride (0.45 mmol, 0.05 equiv.) was added and the tube was sealed. The mixture was heated at 150° C. for 8 h, then cooled to ambient temperature, diluted with EtOAc (150 mL) and filtered through diatomaceous earth. The mixture was washed with water, then brine. The organic layer was dried (MgSO4), filtered and concentrated. The crude oil was purified by column chromatography on SiO2 using 10 to 50% EtOAc in hexane mixtures as eluents to give 2.0 g of a thick liquid consisting of 3-(4-aminonaphthalen-1-yl)cyclohex-2-enone and DMF (molar ratio 1:2 respectively, 5.22 mmol of naphthylamine, 58% of theoretical yield).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a 300 mL autoclave was added 36.5 g of 2-naphthol (2, 0.253 mol), 34.0 g of (NH4)2SO3.H2O (0.254 mol) and 85 mL of concentrated aqueous ammonia, the mixture was heated to 150° C. with an oil-bath for 10 h. The pressure was built to about 10 atm at 150° C. and then cooled to room temperature while stirring. The solid was filtered, washed with water, and dissolved in a mixture of 70 mL of concentrated hydrochloric acid, 300 mL of ethanol and 200 mL of water at 70° C. The solution was treated with 5 g of activated charcoal for 0.5 h at 70° C. and filtered. The impurity in the filtrate was extracted with 200 mL of toluene and discarded. The aqueous phase was cooled to room temperature and neutralized with 90 mL of concentrated aqueous ammonia. The mixture was extracted with toluene (2×400 mL) at 70° C. The toluene layer was washed with water (2×100 mL), and degassed under N2 for 5 min. The small amount of water in toluene was removed by refluxing with a Dean-Stark trap, and concentrated to obtain the crude product. The crude product was recrystallized from 200 mL of degassed toluene to afford 26.9 g of 3, the second crop from the mother liquid was 2.4 g. Yield: 29.3 g (80% ): mp 106-108° C., 1H NMR (CDCl3) —4.07 (s, 2H ), 7.19-7.24 (m, 2H), 7.47-7.52 (m, 1H), 7.61-7.66 (m, 1H), 7.85-7.97 (m, 3H), 13C NMR (CDCl3) —108.5, 118.2, 122.4, 125.8, 126.3, 127.7, 127.9, 129.2, 134.9, 144.0.
Quantity
36.5 g
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[Compound]
Name
(NH4)2SO3.H2O
Quantity
34 g
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85 mL
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Synthesis routes and methods IV

Procedure details

Polyphosphoric acid (7.5 g) was added to a mixture of 2-naphthoic acid (600 mg, 3.48 mmol) and hydroxylamine hydrochloride (254 mg, 3.66 mmol) at room temperature and heated slowly to 160° C. The reaction mixture was stirred for 90 min and then allowed to cool to ambient temperature and quenched with crushed ice (50 g). The resultant solid was filtered and washed with water (2×20 mL). The combined filtrate and washings were basified with 10% potassium hydroxide solution (100 mL). The precipitated solid was filtered, washed with water (2×25 mL), petroleum ether (2×20 mL), diethyl ether (2×20 mL) and dried in vacuo to afford naphthalen-2-amine (165 mg, 34%) as a light pink solid.
[Compound]
Name
Polyphosphoric acid
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
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Quantity
254 mg
Type
reactant
Reaction Step One
Yield
34%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthylamine
Reactant of Route 2
2-Naphthylamine
Reactant of Route 3
2-Naphthylamine
Reactant of Route 4
2-Naphthylamine
Reactant of Route 5
2-Naphthylamine
Reactant of Route 6
2-Naphthylamine

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